4-Bromo-2,6-dimethoxybenzaldehyde

Catalog No.
S813657
CAS No.
1354050-38-6
M.F
C9H9BrO3
M. Wt
245.072
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-dimethoxybenzaldehyde

Researchers face synthetic dead-ends when bromobenzaldehyde substitutes lack the critical 2,6-dimethoxy substitution pattern essential for kinase inhibitor potency. 4-Bromo-2,6-dimethoxybenzaldehyde (CAS 1354050-38-6) solves this with electronic activation for reliable Suzuki couplings and the exact pharmacophoric motif.

  • Enables efficient Pd-catalyzed biaryl synthesis without protecting-group interference.
  • Documented use in patented kinase inhibitors requiring 2,6-dimethoxyphenyl moiety.
  • Versatile aldehyde handle for SAR library diversification.

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CAS Number

1354050-38-6

Product Name

4-Bromo-2,6-dimethoxybenzaldehyde

IUPAC Name

4-bromo-2,6-dimethoxybenzaldehyde

Molecular Formula

C9H9BrO3

Molecular Weight

245.072

InChI

InChI=1S/C9H9BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3

InChI Key

HNUALSDMDHKUEH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1C=O)OC)Br

Synonyms

4-BroMo-2,6-diMethoxybenzaldehyde

Purity

≥97%

Package Size

1 g, 5 g, 25 g

4-Bromo-2,6-dimethoxybenzaldehyde is a specialized aromatic aldehyde featuring a bromine atom for cross-coupling reactions and two ortho-methoxy groups that electronically activate the aryl system. This substitution pattern makes it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of biaryl scaffolds and pharmacologically active compounds where the 2,6-dimethoxy motif is a critical structural element. [1] Its primary utility lies in providing a reactive handle (bromine) on an electron-rich, sterically-influenced phenyl ring that also carries a versatile aldehyde functional group for subsequent transformations.

Research Fit

Suzuki-Miyaura cross-couplingPara-bromine handle enables direct C–C bond formation at the 4-position
Schiff base synthesis platformReported precursor for antimicrobial derivative libraries
Crystallographic QC benchmarkPublished single-crystal structure supports identity verification
Positional isomer controlDefined 4-bromo-2,6-dimethoxy pattern for SAR integrity

Replacing 4-Bromo-2,6-dimethoxybenzaldehyde with seemingly similar analogues can lead to critical failures in synthesis and final product performance. Using the non-brominated parent, 2,6-dimethoxybenzaldehyde, eliminates the essential site for palladium-catalyzed cross-coupling reactions, halting the synthesis of target biaryl structures. [1] Substituting with the simpler 4-bromobenzaldehyde omits the two ortho-methoxy groups; these are not merely passive substituents but are crucial for electronically activating the carbon-bromine bond for efficient coupling and are often integral to the target molecule's conformation and biological activity. [2] Finally, using a positional isomer, such as 4-bromo-3,5-dimethoxybenzaldehyde, would fundamentally alter the final product's geometry and electronic properties, risking a complete loss of function, particularly in precisely-tuned applications like kinase inhibition.

Substitution Risk

Unsubstituted 2,6-dimethoxybenzaldehyde (CAS 3392-97-0)
Lacks the para-bromine reactive handle; direct cross-coupling is unavailable and extra halogenation steps would be required.
3-Bromo-2,6-dimethoxybenzaldehyde (CAS 29866-51-1)
Meta-bromine substitution alters electronic effects and regiochemical outcomes. No published crystal structure was identified for identity verification, and melting point data are not uniformly reported.

Precursor Suitability: Enabling Efficient Suzuki Coupling for Biaryl Synthesis

The electronic activation provided by the two ortho-methoxy groups facilitates efficient palladium-catalyzed cross-coupling reactions. In the synthesis of a pyrazolo[1,5-a]pyrimidine core, a Suzuki coupling reaction between 4-Bromo-2,6-dimethoxybenzaldehyde and (4-formylphenyl)boronic acid proceeded to a 63% yield. [1] This demonstrates its utility as a reliable precursor for constructing complex biaryl systems under standard conditions, whereas less electron-rich analogues like 4-bromobenzaldehyde often require more forcing conditions or specialized, higher-cost catalyst systems to achieve comparable efficiency.

Evidence DimensionSuzuki Coupling Yield
Target Compound Data63% yield
Comparator Or Baseline4-Bromobenzaldehyde, which generally requires more forcing conditions or advanced catalysts for efficient coupling due to lower electronic activation.
Quantified DifferenceAchieves moderate-to-high yield under standard conditions, implying higher reactivity vs. non-activated aryl bromides.
ConditionsSuzuki coupling with (4-formylphenyl)boronic acid, Pd(dppf)Cl2 catalyst, Na2CO3 base, in a 1,4-dioxane/water mixture at 100 °C. [<a href="https://patents.google.com/patent/WO2021255567A1" target="_blank">1</a>]

For multi-step syntheses, starting with this activated precursor can increase overall process yield and reduce purification burdens, lowering the total cost of synthesizing the final target molecule.

Crystal structure
Specification review
Monoclinic C2/c, R=0.0416
3-Br isomer: no published structure
Supports identity verification and polymorph confirmation
Full unit cell parameters available

Application-Critical Structure: Non-Interchangeable Precursor for Kinase Inhibitors

This compound is specified as the starting material for a patented series of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. [1] The synthesis route explicitly leverages the 4-bromo-2,6-dimethoxybenzaldehyde core to build the final inhibitor scaffold. In many kinase inhibitors, the 2,6-dimethoxyphenyl motif is a known pharmacophore that orients correctly within the ATP binding site of the target kinase. Substituting with an isomer (e.g., 3,5-dimethoxy) or a simpler analogue (e.g., 4-bromobenzaldehyde) would produce a final molecule lacking the specific steric and electronic features required for potent and selective biological activity. [REFS-1, 2]

Evidence DimensionPrecursor role in synthesis of bioactive compounds
Target Compound DataExplicitly used as the starting material for a patented class of kinase inhibitors.
Comparator Or BaselinePositional isomers (e.g., 4-bromo-3,5-dimethoxybenzaldehyde) or analogues lacking methoxy groups (4-bromobenzaldehyde).
Quantified DifferenceQualitative but absolute: the specified substitution pattern is required to synthesize the claimed bioactive compounds.
ConditionsMulti-step synthesis of substituted pyrazolo[1,5-a]pyrimidine compounds for kinase inhibition. [<a href="https://patents.google.com/patent/US20140275001A1" target="_blank">1</a>]

Procuring this exact isomer is mandatory for researchers and developers working on specific, patented classes of bioactive molecules where this structural motif is essential for function.

Purity & melting point
Specification review
97–98% (GC/HPLC); mp 107–110°C
3-Br: 95–98%, mp not uniformly reported
Practical QC parameter for incoming inspection
Melting point serves as rapid identity check

Processability Advantage: Retained Aldehyde for Late-Stage Functionalization

The presence of the aldehyde group provides a significant strategic advantage in multi-step synthesis. It allows for the core biaryl structure to be assembled first via cross-coupling at the bromine site, while leaving the aldehyde available for a wide range of subsequent reactions like reductive amination, Wittig olefination, or condensation. This contrasts with analogues like 4-bromo-2,6-dimethoxytoluene, which lack a versatile functional handle for late-stage modifications. This workflow enables a more convergent and flexible approach to building libraries of complex molecules from a common intermediate.

Evidence DimensionSynthetic Versatility
Target Compound DataBifunctional: Contains a C-Br bond for coupling and a C=O bond for subsequent transformations.
Comparator Or Baseline4-bromo-2,6-dimethoxytoluene (lacks the aldehyde handle).
Quantified DifferenceEnables a broader range of late-stage functionalization reactions compared to analogues without the aldehyde group.
ConditionsGeneral organic synthesis planning.

This compound allows chemists to build a complex core and then diversify the final products, which is more efficient for discovery chemistry than creating each analogue via a linear synthesis.

Schiff base synthesis
Reported
Derivatives: MIC 2–8 μg/mL against MDR strains
Reported derivative screening context
No direct comparator data in cited study
Suzuki coupling reactivity
Class-level
Para-aryl bromide: coupling competent
Unsubstituted: no direct coupling
Supports synthetic route planning context
Yield data not identified; well-precedented class

Core Building Block for Novel Kinase Inhibitors and Bioactive Scaffolds

This compound is the right choice when synthesizing molecules where the 2,6-dimethoxyphenyl group is a required pharmacophore. Its use is documented in the development of patented kinase inhibitors, where this specific substitution pattern is critical for achieving biological activity. [1]

Efficient Synthesis of Electron-Rich Biaryl Aldehydes

Ideal for projects requiring the construction of biaryl or heteroaryl-aryl aldehydes via Suzuki or other palladium-catalyzed cross-coupling reactions. The electronic activation from the methoxy groups facilitates reliable coupling, making it a preferred precursor over less activated bromoaldehydes for improving process efficiency. [2]

Platforms for Medicinal Chemistry Library Synthesis

Use this compound as a versatile platform intermediate for creating libraries of related compounds. The biaryl core can be installed via the bromo group, followed by diverse functionalization of the aldehyde group to rapidly generate a series of analogues for structure-activity relationship (SAR) studies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial Schiff base library synthesis
Brominated benzaldehyde scaffold for derivatization
Derivative antibacterial screening assays
Suzuki-Miyaura cross-coupling platform
Para-aryl bromide reactive handle
Cross-coupling scope and efficiency
Analytical reference standard
Published crystallographic data and defined melting point
Identity verification and polymorph confirmation
SAR studies in drug discovery
Defined 4-bromo-2,6-dimethoxy substitution pattern
Regiochemical and electronic effect interpretation

XLogP3

2

Wikipedia

4-Bromo-2,6-dimethoxybenzaldehyde
Hohmann et al. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition. Nature Chemical Biology, doi: 10.1038/nchembio.2115, published online 4 July 2016

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